

Synthesis and Purification of Isobergapten for Research Applications

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Compound of Interest		
Compound Name:	Isobergapten	
Cat. No.:	B191572	Get Quote

Introduction

Isobergapten, a naturally occurring angular furanocoumarin, has garnered significant interest in the scientific community for its diverse biological activities. Found in various plant species, particularly within the Apiaceae and Rutaceae families, **isobergapten** exhibits photosensitizing, anti-inflammatory, and potential anticancer properties.[1] For researchers investigating its therapeutic potential and mechanisms of action, a reliable and well-documented method for its synthesis and purification is paramount. This application note provides detailed protocols for the chemical synthesis of **isobergapten** and its subsequent purification to a high degree of purity suitable for research purposes.

Biosynthesis of Isobergapten

The biosynthesis of **isobergapten** in plants is a complex enzymatic process originating from the phenylpropanoid pathway. The pathway commences with the amino acid phenylalanine and proceeds through a series of intermediates to form umbelliferone, a key precursor for both linear and angular furanocoumarins. The formation of the angular furan structure of **isobergapten** is a branch from this central pathway.

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Phenylalanine -> trans_Cinnamic_Acid [label="PAL"]; trans_Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Umbelliferone [label="Multiple Steps"]; Umbelliferone -> Demethylsuberosin [label="Prenyltransferase"]; Demethylsuberosin -> Marmesin [label="Marmesin Synthase", style=dashed]; Marmesin -> Psoralen [style=dashed]; Demethylsuberosin -> Columbianetin [label="Angelicin Synthase"]; Columbianetin -> Angelicin; Angelicin -> Isobergapten [label="Hydroxylation & O-methylation"]; }

Caption: Biosynthesis pathway of Isobergapten.

Synthesis of Isobergapten

The chemical synthesis of **isobergapten** can be achieved through a multi-step process, beginning with the formation of a coumarin core, followed by the construction of the furan ring. A common approach involves the Pechmann condensation to create the coumarin scaffold, followed by allylation, Claisen rearrangement, and oxidative cyclization to form the fused furan ring.

Overall Synthesis Workflow

digraph "Synthesis of **Isobergapten** Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

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Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }

Caption: Chemical synthesis workflow for **Isobergapten**.

Experimental Protocols Step 1: Synthesis of 7-Hydroxy-5-methoxycoumarin

This step utilizes the Pechmann condensation reaction.

Materials:

- 5-Methoxyresorcinol
- Malic acid
- Concentrated Sulfuric acid (H₂SO₄)
- Ice
- Ethanol (95%)

- In a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to 0-5 °C.
- To the cooled sulfuric acid, add a mixture of 5-methoxyresorcinol and malic acid in portions, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
- Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
- A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.



 Recrystallize the crude product from 95% ethanol to obtain pure 7-hydroxy-5methoxycoumarin.

Parameter	Value
Reactant Ratio (molar)	5-Methoxyresorcinol : Malic Acid (1 : 1.1)
Reaction Temperature	0-10 °C (addition), Room Temperature (reaction)
Reaction Time	12-18 hours
Typical Yield	60-70%

Step 2: Synthesis of 7-Allyloxy-5-methoxycoumarin

This step involves the O-allylation of the hydroxyl group of the coumarin.

Materials:

- 7-Hydroxy-5-methoxycoumarin
- Allyl bromide
- Anhydrous Potassium carbonate (K₂CO₃)
- Dry Acetone

- To a solution of 7-hydroxy-5-methoxycoumarin in dry acetone, add anhydrous potassium carbonate.
- Add allyl bromide dropwise to the mixture while stirring at room temperature.
- Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.



- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
- The crude 7-allyloxy-5-methoxycoumarin can be purified by column chromatography or used directly in the next step if sufficiently pure.

Parameter	Value
Reactant Ratio (molar)	7-Hydroxy-5-methoxycoumarin : Allyl bromide : K_2CO_3 (1 : 1.2 : 1.5)
Reaction Temperature	Reflux (approx. 56 °C)
Reaction Time	4-6 hours
Typical Yield	85-95%

Step 3: Synthesis of 7-Hydroxy-8-allyl-5-methoxycoumarin

This step involves a thermal Claisen rearrangement.[2][3][4][5][6]

Materials:

- 7-Allyloxy-5-methoxycoumarin
- N,N-Dimethylaniline (as solvent and base)

- Dissolve 7-allyloxy-5-methoxycoumarin in N,N-dimethylaniline in a round-bottom flask.
- Heat the reaction mixture to reflux (approximately 194 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours.
- Monitor the rearrangement by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into dilute hydrochloric acid (HCl) to neutralize the N,N-dimethylaniline.



- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude 7-hydroxy-8-allyl-5-methoxycoumarin, which can be purified by column chromatography.

Parameter	Value
Reaction Temperature	Reflux (approx. 194 °C)
Reaction Time	2-3 hours
Typical Yield	70-80%

Step 4: Synthesis of Isobergapten (Oxidative Cyclization)

This final step forms the furan ring.[7][8][9][10][11]

Materials:

- 7-Hydroxy-8-allyl-5-methoxycoumarin
- Osmium tetroxide (OsO₄) (catalytic amount)
- Sodium periodate (NaIO₄)
- Dioxane and Water (as solvent)
- Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

- Dissolve 7-hydroxy-8-allyl-5-methoxycoumarin in a mixture of dioxane and water.
- Add a catalytic amount of osmium tetroxide, followed by the portion-wise addition of sodium periodate.



- Stir the mixture at room temperature for 1-2 hours. This will cleave the allyl double bond to form an intermediate aldehyde.
- Extract the intermediate aldehyde with an organic solvent.
- The crude aldehyde is then treated with a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid and heated gently (e.g., 80-100 °C) for a short period (30-60 minutes) to effect cyclization to the furan ring.
- Cool the reaction mixture and pour it onto ice.
- Collect the precipitated crude **isobergapten** by filtration and wash with water.

Parameter	Value
Oxidative Cleavage Temp.	Room Temperature
Oxidative Cleavage Time	1-2 hours
Cyclization Temperature	80-100 °C
Cyclization Time	30-60 minutes
Typical Overall Yield	40-50% (from 7-hydroxy-8-allyl-5- methoxycoumarin)

Purification of Isobergapten

Purification of the crude **isobergapten** is crucial to obtain a product of high purity for research applications. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Purification Workflow

digraph "Purification of **Isobergapten** Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];



Crude [label="Crude **Isobergapten**", fillcolor="#EA4335", fontcolor="#FFFFF"]; TLC [label="TLC Monitoring"]; CC [label="Column Chromatography\n(Silica Gel)"]; Fractions [label="Combined Fractions"]; Prep_HPLC [label="Preparative HPLC\n(C18 Column)"]; Pure [label="Pure **Isobergapten** (>98%)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> CC; CC -> TLC [dir=both]; TLC -> Fractions; Fractions -> Prep_HPLC; Prep_HPLC -> Pure; }

Caption: Purification workflow for Isobergapten.

Protocol 1: Column Chromatography

This initial purification step removes major impurities.

Materials:

- Crude Isobergapten
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude isobergapten in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
- Evaporate the solvent and load the dried sample onto the top of the prepared column.
- Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 95:5 to 80:20 (Hexane:Ethyl Acetate).
- Collect fractions and monitor them by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).[1]



- Combine the fractions containing pure **isobergapten** (visualized under UV light).
- Evaporate the solvent from the combined fractions to obtain partially purified **isobergapten**.

Parameter	Value
Stationary Phase	Silica gel (60-120 mesh)
Mobile Phase	Hexane-Ethyl Acetate Gradient
TLC Mobile Phase	Hexane:Ethyl Acetate (7:3 v/v)
Expected Rf of Isobergapten	~0.4-0.5 (in 7:3 Hexane:EtOAc)

Protocol 2: Preparative HPLC

For achieving high purity (>98%), preparative HPLC is recommended.

Materials:

- Partially purified **isobergapten** from column chromatography
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)

- Dissolve the partially purified isobergapten in a suitable solvent (e.g., acetonitrile or methanol).
- Filter the sample solution through a 0.45 μm syringe filter before injection.
- Set up the preparative HPLC system with a C18 column.
- Use a gradient elution method with acetonitrile and water (both may contain 0.1% formic acid). A typical gradient would be from 30% to 70% acetonitrile over 30-40 minutes.



- Inject the sample and collect the fractions corresponding to the **isobergapten** peak, which can be detected by UV absorbance at an appropriate wavelength (e.g., 254 nm or 310 nm).
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure isobergapten.
- Confirm the purity of the final product using analytical HPLC.

Parameter	Value
Stationary Phase	C18 silica gel
Mobile Phase	Acetonitrile-Water Gradient
Flow Rate	Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column)
Detection	UV at 254 nm or 310 nm
Expected Purity	>98%

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis and purification of **isobergapten** for research applications. By following these detailed procedures, researchers can obtain high-purity **isobergapten**, enabling accurate and reproducible results in their investigations into its biological properties and therapeutic potential. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

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